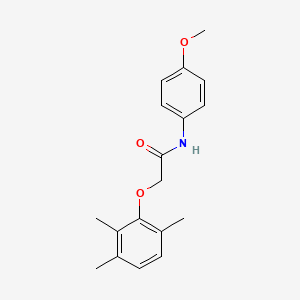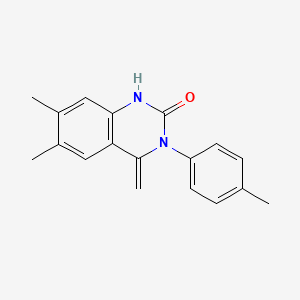
2-(Benzooxazol-2-ylamino)-4,7,7-trimethyl-7,8-dihydro-6H-quinazolin-5-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Benzooxazol-2-ylamino)-4,7,7-trimethyl-7,8-dihydro-6H-quinazolin-5-one is a complex organic compound that belongs to the class of benzoxazole derivatives.
Métodos De Preparación
The synthesis of 2-(Benzooxazol-2-ylamino)-4,7,7-trimethyl-7,8-dihydro-6H-quinazolin-5-one typically involves the condensation of 2-aminophenol with various aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts . Industrial production methods often utilize metal catalysts, nanocatalysts, and ionic liquid catalysts to enhance the efficiency and yield of the reaction .
Análisis De Reacciones Químicas
2-(Benzooxazol-2-ylamino)-4,7,7-trimethyl-7,8-dihydro-6H-quinazolin-5-one undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include Pb(OAc)4, HCl, NaNO2, NaN3, and ZnBr2 . Major products formed from these reactions include tetrazole-fused benzoxazoles, which have shown significant anticancer activity .
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of 2-(Benzooxazol-2-ylamino)-4,7,7-trimethyl-7,8-dihydro-6H-quinazolin-5-one involves its interaction with specific molecular targets and pathways in the body. It exerts its effects by binding to and inhibiting the activity of certain enzymes and proteins involved in cellular processes . This inhibition leads to the disruption of cellular functions, ultimately resulting in the desired therapeutic effects .
Comparación Con Compuestos Similares
2-(Benzooxazol-2-ylamino)-4,7,7-trimethyl-7,8-dihydro-6H-quinazolin-5-one is unique compared to other similar compounds due to its specific chemical structure and biological activities. Similar compounds include other benzoxazole derivatives such as 2-(1H-benzimidazol-2-yl)-5-(N,N-diethylamino)phenol and 2-(heteroaryl)benzoxazoles . These compounds share some common properties but differ in their specific applications and effectiveness .
Propiedades
IUPAC Name |
2-(1,3-benzoxazol-2-ylamino)-4,7,7-trimethyl-6,8-dihydroquinazolin-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2/c1-10-15-12(8-18(2,3)9-13(15)23)20-16(19-10)22-17-21-11-6-4-5-7-14(11)24-17/h4-7H,8-9H2,1-3H3,(H,19,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFGPNSOPJNARPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=NC(=N1)NC3=NC4=CC=CC=C4O3)CC(CC2=O)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5-[(3-cyano-4,5-dimethylthiophen-2-yl)amino]-5-oxopentanoic acid](/img/structure/B5677138.png)

![N'-{(3S*,4R*)-4-isopropyl-1-[4-(2-thienyl)butanoyl]-3-pyrrolidinyl}-N,N-dimethylurea](/img/structure/B5677151.png)
![2-(2,4-dichlorophenoxy)-N-{[1-methyl-2-(methylthio)-1H-imidazol-5-yl]methyl}acetamide](/img/structure/B5677152.png)

![N-[1-(1H-indol-2-yl)ethyl]-N,3-dimethyl-1-propyl-1H-pyrazole-4-carboxamide](/img/structure/B5677167.png)

![4-ethyl-N-[1-(3-isopropenylphenyl)-1-methylethyl]-1-piperazinecarboxamide](/img/structure/B5677180.png)
![(3R*,4R*)-1-[(2-cyclopropyl-4-methyl-5-pyrimidinyl)carbonyl]-3-methyl-4-(tetrahydro-2H-pyran-4-yl)-4-piperidinol](/img/structure/B5677182.png)
![butyl 3-[1-(pyridin-3-ylmethyl)-1H-imidazol-2-yl]piperidine-1-carboxylate](/img/structure/B5677191.png)

![N'-[2-(3,3-diphenylpiperidin-1-yl)-2-oxoethyl]-N,N-dimethylurea](/img/structure/B5677219.png)
![N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-3-(4-methyl-1,3-thiazol-5-yl)propanamide](/img/structure/B5677227.png)
![N-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]-1-(6-methyl-2-phenylpyrimidin-4-yl)piperidin-4-amine](/img/structure/B5677243.png)
